![molecular formula C21H15N3O4 B2884132 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 887872-97-1](/img/structure/B2884132.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 373.368. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agent
This compound has been found to have antibacterial properties . It has been used in the inhibition of biofilm formation in bacteria such as Escherichia coli and Bacillus subtilis . This makes it a potential candidate for the development of new antibacterial drugs.
Alzheimer’s Disease Treatment
The compound has been synthesized as a potential therapeutic agent for Alzheimer’s disease . It has been studied for its inhibitory activity against cholinesterase enzyme, which is a good agent for treating Alzheimer’s disease .
Antifungal Agent
Sulfonamides, a group of compounds to which this compound belongs, are known to have antifungal properties . They are broadly employed in the pharmaceutical industry as antifungal agents .
Anti-inflammatory Agent
Sulfonamides are also known for their anti-inflammatory properties . This compound, being a sulfonamide derivative, could potentially be used as an anti-inflammatory agent .
Anti-protozoal Agent
Sulfonamides have been used as anti-protozoal agents . This compound, as a sulfonamide derivative, could potentially have applications in the treatment of protozoal infections .
HIV Protease Inhibitor
Sulfa medicines have been publicized with several claims in the medical field as potent HIV protease inhibitors . This compound, as a sulfonamide derivative, could potentially have applications in the treatment of HIV .
Anti-cancer Agent
Some sulfonamide derivatives have also been found to exhibit anticancer properties . They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Enzyme Inhibitor
The synthesized derivatives of this compound were screened for their inhibitory activity against the lipoxygenase enzyme . This makes it a potential candidate for the development of new enzyme inhibitors .
Mechanism of Action
Target of Action
Similar compounds that contain sulfonamide and benzodioxane fragments have been reported to exhibit antibacterial properties . They are known to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit bacterial biofilm growth . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. Microorganisms that form biofilms include bacteria, fungi, and protists. One common example of a biofilm is dental plaque, a slimy buildup of bacteria that forms on the surfaces of teeth.
Biochemical Pathways
The inhibition of bacterial biofilm growth suggests that it may interfere with the quorum sensing pathways of bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Pharmacokinetics
Similar compounds with sulfonamide and benzodioxane fragments are known to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are excreted through bile or feces .
Result of Action
Similar compounds have shown to inhibit bacterial biofilm growth , which could potentially lead to the disruption of bacterial colonies and a decrease in bacterial infections.
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-19(16-7-3-5-13-4-1-2-6-15(13)16)22-21-24-23-20(28-21)14-8-9-17-18(12-14)27-11-10-26-17/h1-9,12H,10-11H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITENJMXIGPGJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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